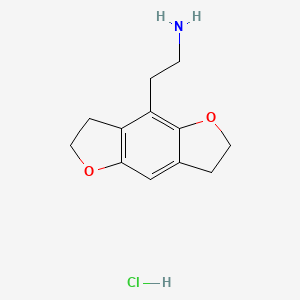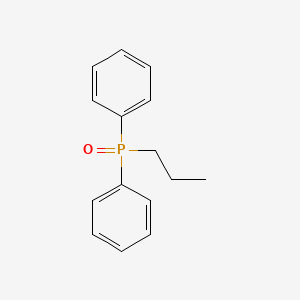
Propyldiphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyldiphenylphosphine oxide is an organophosphorus compound with the molecular formula C15H17OP It is a phosphine oxide derivative, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one propyl group, with an oxygen atom double-bonded to the phosphorus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propyl halides in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature, followed by heating to complete the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity. The choice of solvents and reaction conditions can be optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like silanes.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as polymethylhydrosiloxane (PMHS) and phenylsilane are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction can regenerate the original phosphine.
Applications De Recherche Scientifique
Propyldiphenylphosphine oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of propyldiphenylphosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the propyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one propyl group.
Aminophosphine oxides: Contain amino groups instead of alkyl groups.
Uniqueness
Propyldiphenylphosphine oxide is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to other phosphine oxides.
Propriétés
Numéro CAS |
4252-88-4 |
|---|---|
Formule moléculaire |
C15H17OP |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
[phenyl(propyl)phosphoryl]benzene |
InChI |
InChI=1S/C15H17OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clé InChI |
BTTHFKVYULBWAE-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)
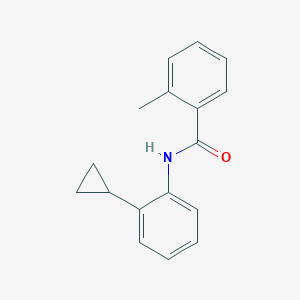

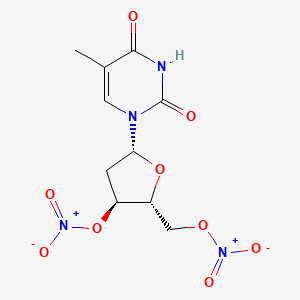




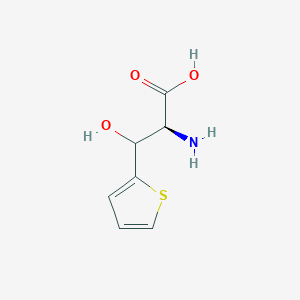
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)

